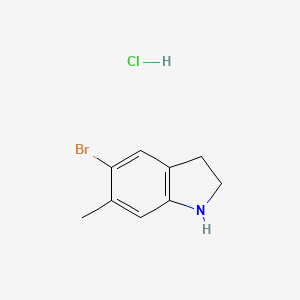
2-Bromo-4-chloro-6-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2BrClF2N. This compound is notable for its incorporation of bromine, chlorine, and difluoromethyl groups, which impart unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2-(difluoromethyl)pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals[][3].
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This makes it a valuable intermediate in the development of drugs and other bioactive compounds .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-4-chloro-6-(difluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H3BrClF2N |
|---|---|
Poids moléculaire |
242.45 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-2-3(8)1-4(11-5)6(9)10/h1-2,6H |
Clé InChI |
WZINSGLLYBZTLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)


![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)





